molecular formula C24H23FN6O B11459999 N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-4-fluorobenzamide

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-4-fluorobenzamide

Cat. No.: B11459999
M. Wt: 430.5 g/mol
InChI Key: OJYKKJWYIUUPJM-UHFFFAOYSA-N
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Description

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-4-fluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, an indole moiety, and a fluorobenzamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-4-fluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4,6-dimethylpyrimidine and 1H-indole derivatives, followed by their coupling under specific conditions to form the desired product. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the stability and reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow reactors and automated synthesis platforms. These methods allow for precise control over reaction conditions, including temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-4-fluorobenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine and indole derivatives, such as:

Uniqueness

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-4-fluorobenzamide stands out due to its unique combination of functional groups and structural features, which confer specific reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C24H23FN6O

Molecular Weight

430.5 g/mol

IUPAC Name

N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-4-fluorobenzamide

InChI

InChI=1S/C24H23FN6O/c1-15-13-16(2)29-24(28-15)31-23(30-22(32)17-7-9-19(25)10-8-17)26-12-11-18-14-27-21-6-4-3-5-20(18)21/h3-10,13-14,27H,11-12H2,1-2H3,(H2,26,28,29,30,31,32)

InChI Key

OJYKKJWYIUUPJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)F)C

Origin of Product

United States

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